![molecular formula C19H11ClF12N2 B12505653 N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride
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Overview
Description
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride is a complex organic compound known for its unique chemical structure and properties. This compound features multiple trifluoromethyl groups, which contribute to its high reactivity and stability. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent, with the reaction carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors equipped with temperature and pressure control systems. The process often includes steps such as distillation, crystallization, and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, triethylamine, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can lead to the formation of stable complexes with other molecules, influencing their behavior and properties .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in catalyst development and organic transformations.
4-(Trifluoromethyl)benzylamine: Used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride stands out due to its unique combination of trifluoromethyl groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with significant potential in various scientific and industrial applications .
Biological Activity
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride is a complex organic compound notable for its distinctive trifluoromethyl groups and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.
Chemical Structure
The compound's structure is characterized by:
- Trifluoromethyl groups : These enhance lipophilicity and biological activity.
- Anilinium moiety : Known for its role in various biological interactions.
Biological Activity Overview
Research indicates that compounds with trifluoromethyl substitutions often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with trifluoromethyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus.
Compound | MIC (µM) | Activity Type |
---|---|---|
3e | 0.070 | Antistaphylococcal |
3f | 4.66 | Anti-enterococcal |
3g | 18.7 | Against M. tuberculosis |
These findings suggest that the compound may possess comparable antimicrobial properties due to its structural similarities with effective derivatives .
Anticancer Properties
The anticancer potential of compounds featuring trifluoromethyl groups has been documented extensively. For example, studies have reported IC50 values for related compounds ranging from 1.4 to 6 µM against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma).
Compound | Cell Line | IC50 (µM) |
---|---|---|
3a | K562 | 3 |
3f | MCF-7 | 4.5 |
3h | THP-1 | >10 |
The observed activities are attributed to mechanisms such as apoptosis induction and inhibition of DNA replication .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Antimicrobial Efficacy :
- A compound structurally similar to this compound was tested against a panel of bacteria.
- Results indicated a strong correlation between the presence of trifluoromethyl groups and enhanced antimicrobial efficacy.
- Evaluation of Cytotoxic Effects :
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antimicrobial Mechanism : It is believed that the trifluoromethyl groups disrupt bacterial membrane integrity and inhibit essential metabolic pathways.
- Anticancer Mechanism : The anticancer effects are thought to arise from the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .
Properties
Molecular Formula |
C19H11ClF12N2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]prop-2-enylidene-[3,5-bis(trifluoromethyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C19H10F12N2.ClH/c20-16(21,22)10-4-11(17(23,24)25)7-14(6-10)32-2-1-3-33-15-8-12(18(26,27)28)5-13(9-15)19(29,30)31;/h1-9,32H;1H |
InChI Key |
PDBVNWKRHZNLII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC=CC=[NH+]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
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